benzyl (E)-N'-allylcarbamimidothioate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (E)-N’-allylcarbamimidothioate hydrochloride is a chemical compound that belongs to the class of carbamimidothioates It is characterized by the presence of a benzyl group, an allyl group, and a carbamimidothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (E)-N’-allylcarbamimidothioate hydrochloride typically involves the reaction of benzyl isothiocyanate with allylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of benzyl (E)-N’-allylcarbamimidothioate hydrochloride can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for purification and isolation of the product ensures consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Benzyl (E)-N’-allylcarbamimidothioate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the allyl or benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted carbamimidothioates.
Scientific Research Applications
Chemistry
Benzyl (E)-N’-allylcarbamimidothioate hydrochloride is used as a building block in organic synthesis. It is employed in the synthesis of various heterocyclic compounds and as a precursor for the preparation of more complex molecules.
Biology
In biological research, this compound is used to study enzyme inhibition and protein interactions. It serves as a probe to investigate the binding sites of enzymes and receptors.
Medicine
The compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. It is being explored for its antimicrobial and anticancer properties.
Industry
In the industrial sector, benzyl (E)-N’-allylcarbamimidothioate hydrochloride is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of benzyl (E)-N’-allylcarbamimidothioate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved include the modulation of signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Benzyl isothiocyanate: A precursor used in the synthesis of benzyl (E)-N’-allylcarbamimidothioate hydrochloride.
Allylamine: Another precursor used in the synthesis.
Carbamimidothioates: A class of compounds with similar structural features.
Uniqueness
Benzyl (E)-N’-allylcarbamimidothioate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
87580-96-9 |
---|---|
Molecular Formula |
C11H15ClN2S |
Molecular Weight |
242.77 g/mol |
IUPAC Name |
benzyl N'-prop-2-enylcarbamimidothioate;hydrochloride |
InChI |
InChI=1S/C11H14N2S.ClH/c1-2-8-13-11(12)14-9-10-6-4-3-5-7-10;/h2-7H,1,8-9H2,(H2,12,13);1H |
InChI Key |
LVTYMTMPAFMBOV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN=C(N)SCC1=CC=CC=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.